1-(4-Benzylpiperidin-1-yl)-3-[1-(thiolan-3-yl)piperidin-4-yl]propan-1-one
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Overview
Description
1-(4-Benzylpiperidin-1-yl)-3-[1-(thiolan-3-yl)piperidin-4-yl]propan-1-one is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyl group attached to a piperidine ring and a thiolane ring attached to another piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-[1-(thiolan-3-yl)piperidin-4-yl]propan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzylpiperidine Intermediate: The reaction between benzyl chloride and piperidine in the presence of a base such as sodium hydroxide or potassium carbonate to form 4-benzylpiperidine.
Formation of the Thiolan-3-ylpiperidine Intermediate: The reaction between thiolane and piperidine in the presence of a suitable catalyst to form 1-(thiolan-3-yl)piperidine.
Coupling Reaction: The coupling of the two intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-3-[1-(thiolan-3-yl)piperidin-4-yl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-3-[1-(thiolan-3-yl)piperidin-4-yl]propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-[1-(thiolan-3-yl)piperidin-4-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-phenyl-4-piperidinol hydrochloride
- 1-(4-Benzylpiperidin-1-yl)-3-(4-methylpiperidin-1-yl)propan-1-one
- 1-(4-Benzylpiperidin-1-yl)-3-(4-ethylpiperidin-1-yl)propan-1-one
Uniqueness
1-(4-Benzylpiperidin-1-yl)-3-[1-(thiolan-3-yl)piperidin-4-yl]propan-1-one is unique due to the presence of both a benzyl group and a thiolane ring, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for specific research applications where these properties are desired.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[1-(thiolan-3-yl)piperidin-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2OS/c27-24(7-6-20-8-13-25(14-9-20)23-12-17-28-19-23)26-15-10-22(11-16-26)18-21-4-2-1-3-5-21/h1-5,20,22-23H,6-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGLRWYZQFYKCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)N2CCC(CC2)CC3=CC=CC=C3)C4CCSC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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